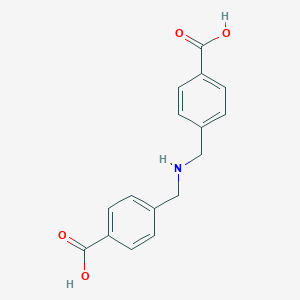![molecular formula C13H13NO3 B275573 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275573.png)
3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of endocannabinoids, which are lipid signaling molecules that play a key role in various physiological processes such as pain perception, appetite regulation, and inflammation. The inhibition of FAAH by MAFP leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various disease states.
Mechanism of Action
The mechanism of action of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) are lipid signaling molecules that activate cannabinoid receptors in the body. The activation of these receptors has been shown to have various physiological effects such as pain relief, appetite regulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid are primarily mediated by the increase in endocannabinoid levels. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which can have various effects on the body. For example, activation of cannabinoid receptors in the brain can lead to pain relief and anxiety reduction, while activation of cannabinoid receptors in the immune system can lead to anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid in lab experiments is its selectivity for FAAH inhibition. This allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve complete inhibition of FAAH in certain experimental conditions.
Future Directions
There are several future directions for research on 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic efficacy. Another area of interest is the investigation of the role of endocannabinoids in various disease states, which could lead to the identification of new therapeutic targets. Additionally, the use of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid involves several steps, starting with the reaction of 2-furoic acid with methylamine to form 3-(methylamino)furan-2-carboxylic acid. This compound is then reacted with 5-bromomethylbenzoic acid to form the desired product, 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid. The synthesis of 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid has been optimized and improved over the years, with various modifications to the reaction conditions and purification methods.
Scientific Research Applications
3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid has been extensively studied in the context of its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models of various disease states such as neuropathic pain, inflammatory pain, and anxiety disorders. 3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[5-(methylaminomethyl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H13NO3/c1-14-8-11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
InChI Key |
OMNHDYGQUQYEHK-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
Canonical SMILES |
C[NH2+]CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




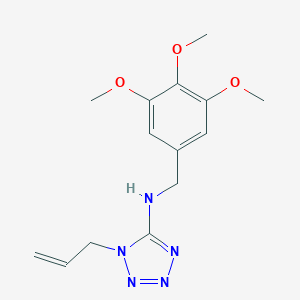
![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
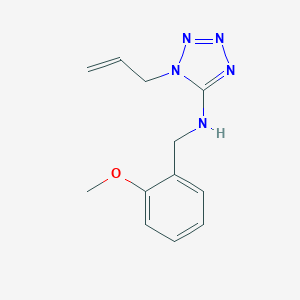
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)
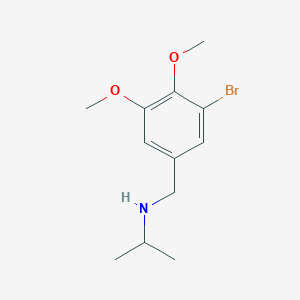
![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
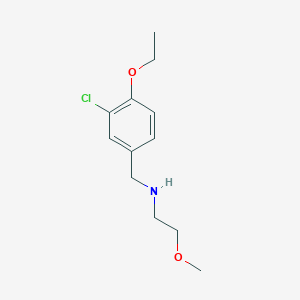
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
